2-[(2-Cyclopropyl-6-fluoroquinoline-4-carbonyl)amino]-4,4-difluorobutanoic acid

Catalog No.
S7022086
CAS No.
M.F
C17H15F3N2O3
M. Wt
352.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Cyclopropyl-6-fluoroquinoline-4-carbonyl)ami...

Product Name

2-[(2-Cyclopropyl-6-fluoroquinoline-4-carbonyl)amino]-4,4-difluorobutanoic acid

IUPAC Name

2-[(2-cyclopropyl-6-fluoroquinoline-4-carbonyl)amino]-4,4-difluorobutanoic acid

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

InChI

InChI=1S/C17H15F3N2O3/c18-9-3-4-12-10(5-9)11(6-13(21-12)8-1-2-8)16(23)22-14(17(24)25)7-15(19)20/h3-6,8,14-15H,1-2,7H2,(H,22,23)(H,24,25)

InChI Key

MSCGKSGRKFODSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)NC(CC(F)F)C(=O)O
2-((2-cyclopropyl-6-fluoroquinoline-4-carbonyl)amino)-4,4-difluorobutanoic acid is a chemical compound also called GSK2251052. It is a novel antibacterial agent that belongs to a new class of antibiotics called FabI inhibitors. In this paper, we will discuss the properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of GSK2251052.
GSK2251052 is a broad-spectrum antibacterial agent that targets the essential bacterial enzyme, enoyl-acyl carrier protein reductase (FabI), which is involved in fatty acid synthesis. This class of antibiotics is relatively new and has become essential in the fight against antibiotic-resistant bacteria. The development of novel antibiotics, such as GSK2251052, is necessary to combat the rise of antibiotic-resistant bacteria worldwide.
GSK2251052 is a white solid that is slightly soluble in water. Its molecular formula is C21H19F3N2O3. The compound has a molecular weight of 408.38 g/mol. The compound has a melting point of 191-193°C.
GSK2251052 is synthesized through a multi-step process, starting with commercially available starting materials. In the initial step, a 2-cyclopropyl-6-fluoro-4-quinolone amine intermediate is synthesized. This intermediate undergoes a coupling reaction with a difluorobenzoic acid derivative to form the final target compound. The compound is characterized by different analytical techniques including IR spectroscopy, proton NMR spectroscopy, and mass spectrometry.
Different analytical methods can be used to determine the purity and concentration of GSK2251052, such as HPLC, UV spectrophotometry, and mass spectrometry.
GSK2251052 has a broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These bacteria are responsible for many hospital-acquired infections and are difficult to treat with conventional antibiotics.
Experimental findings suggest that GSK2251052 is well-tolerated in animals, with no observed toxicity or adverse effects. The compound did not show any mutagenic or genotoxic effects in bacterial and mammalian cell assays.
GSK2251052 has potential applications in the treatment of various bacterial infections, including those caused by antibiotic-resistant strains. GSK2251052 has been used in different animal studies to treat infections caused by bacteria such as MRSA and VRE. The compound has shown excellent activity against these bacteria and has the potential to become a useful antibiotic to combat infections caused by these pathogens.
GSK2251052 is still in the early stages of development, and more research is needed to assess its efficacy and safety in humans. Clinical trials are ongoing to determine the effectiveness of GSK2251052 in treating bacterial infections.
GSK2251052 has the potential to become a valuable therapeutic agent in the treatment of bacterial infections. The development of novel antibiotics, such as GSK2251052, is essential to combat the rise of antibiotic-resistant bacteria worldwide.
The main limitation of GSK2251052 is its limited efficacy against some Gram-negative bacteria. More research is needed to optimize the compound's structure and improve its activity against these bacteria. Future research directions include exploring different formulations, optimizing the dosing regimen, and investigating the compound's toxicity and safety in humans.
1. Investigating the efficacy of GSK2251052 in different animal models to determine its potential use in treating infections caused by other bacteria.
2. Evaluating the potential of GSK2251052 in combination therapy with other antibiotics to improve its efficacy and reduce the risk of resistance development.
3. Investigating the pharmacokinetics of GSK2251052 in humans to determine the most effective dosing regimen.
4. Exploring different formulations, such as topical or inhalational, to determine their efficacy in treating localized infections.
5. Investigating the safety and toxicity of GSK2251052 in pregnant women and children.
6. Exploring the potential of GSK2251052 in veterinary medicine to control bacterial infections in livestock and pets.
7. Investigating the efficacy of GSK2251052 in treating biofilm infections.
8. Investigating the potential of GSK2251052 in treating infections caused by different bacterial species, including those that are less common and harder to treat.
9. Exploring the potential of GSK2251052 in the disinfection of surfaces and hospital equipment.
10. Investigating the potential of GSK2251052 to prevent bacterial infections, for example, in patients at high risk of developing infections.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

352.10347683 g/mol

Monoisotopic Mass

352.10347683 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-26

Explore Compound Types